Cas no 120202-64-4 (1aH-3,13-Methanooxireno[9,10]azacycloundecino[5,4-b]indole,13-ethyl-2,4,5,10,11,12,13,13a-octahydro-, (1aS,3S,13R,13aR)-)
120202-64-4 structure
Product Name:1aH-3,13-Methanooxireno[9,10]azacycloundecino[5,4-b]indole,13-ethyl-2,4,5,10,11,12,13,13a-octahydro-, (1aS,3S,13R,13aR)-
Numero CAS:120202-64-4
MF:C19H24N2O
MW:296.406664848328
CID:170858
PubChem ID:149353
Update Time:2025-04-19
1aH-3,13-Methanooxireno[9,10]azacycloundecino[5,4-b]indole,13-ethyl-2,4,5,10,11,12,13,13a-octahydro-, (1aS,3S,13R,13aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1aH-3,13-Methanooxireno[9,10]azacycloundecino[5,4-b]indole,13-ethyl-2,4,5,10,11,12,13,13a-octahydro-, (1aS,3S,13R,13aR)-
- 1aH-3,13-Methanooxireno[9,10]azacycloundecino[5,4-b]indole,13-ethyl-2,4,5,10,11,12,13,13a-octa...
- ervayunine
- (-)-Ervayunine
- 13-ethyl-1a,4,5,10,11,12,13,13a-octahydro-2H-3,13-methanooxireno[9,10]azacycloundecino[5,4-b]indole
- 2H-3,13-Methanooxireno(9,10)azacycloundecino(5,4-b)indole, 13-ethyl-1a,4,5,10,11,12,13,13a-octahydro-, (1aS-(1aR*,13S*,13aS*))-
- 2H-3,13-Methanooxireno(9,10)azacycloundecino(5,4-b)indole, 13-ethyl-1a,4,5,10,11,12,13,13a-octahydro-, (1aS,13R,13aR)-
- 120202-64-4
- DTXSID20923267
- 15-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene
- (+)-Voaphylline
- Conoflorin
- (+)-Conoflorine
- Voaphyllin
- Conoflorine
-
- Inchi: 1S/C19H24N2O/c1-2-19-9-7-16-14(13-5-3-4-6-15(13)20-16)8-10-21(12-19)11-17-18(19)22-17/h3-6,17-18,20H,2,7-12H2,1H3
- Chiave InChI: OGDFTQDRHAGLTB-UHFFFAOYSA-N
- Sorrisi: O1C2CN3CCC4C5C=CC=CC=5NC=4CCC(CC)(C3)C12
Proprietà calcolate
- Massa esatta: 295.18119
- Massa monoisotopica: 296.189
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 22
- Conta legami ruotabili: 1
- Complessità: 441
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 31.6Ų
Proprietà sperimentali
- Densità: 1.22
- Punto di ebollizione: 460.9°Cat760mmHg
- Punto di infiammabilità: 232.5°C
- Indice di rifrazione: 1.656
- PSA: 28.66
1aH-3,13-Methanooxireno[9,10]azacycloundecino[5,4-b]indole,13-ethyl-2,4,5,10,11,12,13,13a-octahydro-, (1aS,3S,13R,13aR)- Letteratura correlata
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
120202-64-4 (1aH-3,13-Methanooxireno[9,10]azacycloundecino[5,4-b]indole,13-ethyl-2,4,5,10,11,12,13,13a-octahydro-, (1aS,3S,13R,13aR)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso